molecular formula C15H12N2S B15164440 8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine CAS No. 288159-92-2

8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine

Cat. No.: B15164440
CAS No.: 288159-92-2
M. Wt: 252.3 g/mol
InChI Key: HJGRXQJMCYCTLG-UHFFFAOYSA-N
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Description

8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine is an organic compound that features a naphthalene ring system substituted with an imine group linked to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine typically involves the condensation reaction between 8-amino-1-naphthaldehyde and thiophen-3-ylmethylamine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to the corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. The thiophene ring may also participate in π-π stacking interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Thiophen-3-yl-methylamine hydrochloride
  • 1-[(Thiophen-2-ylmethylidene)amino]propan-2-amine
  • 1-[(3-methylthiophen-2-ylmethylidene)amino]propan-2-amine

Uniqueness

8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine is unique due to its combination of a naphthalene ring with a thiophene-substituted imine group. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

288159-92-2

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

8-(thiophen-3-ylmethylideneamino)naphthalen-1-amine

InChI

InChI=1S/C15H12N2S/c16-13-5-1-3-12-4-2-6-14(15(12)13)17-9-11-7-8-18-10-11/h1-10H,16H2

InChI Key

HJGRXQJMCYCTLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)N=CC3=CSC=C3

Origin of Product

United States

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